2-Ethyl-3-oxo-piperazine-1-carboxylic acid benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-ethyl-3-oxopiperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a benzyl group, an ethyl group, and a 3-oxopiperazine-1-carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 2-ethyl-3-oxopiperazine-1-carboxylate typically involves the reaction of piperazine-2-one with benzyl chloroformate in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent mixture of ethyl acetate and water at low temperatures (around 0°C) to ensure the stability of the intermediate products .
Industrial Production Methods: Industrial production methods for benzyl 2-ethyl-3-oxopiperazine-1-carboxylate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-ethyl-3-oxopiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and solvents like dichloromethane.
Major Products Formed:
Oxidation: Formation of benzyl 2-ethyl-3-oxopiperazine-1-carboxylate oxides.
Reduction: Formation of benzyl 2-ethyl-3-hydroxypiperazine-1-carboxylate.
Substitution: Formation of various substituted benzyl 2-ethyl-3-oxopiperazine-1-carboxylate derivatives.
Scientific Research Applications
Chemistry: Benzyl 2-ethyl-3-oxopiperazine-1-carboxylate is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and can be used in the synthesis of heterocyclic compounds .
Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It can be used in assays to evaluate the binding affinity and activity of potential drug candidates .
Medicine: It can be used as a precursor in the synthesis of pharmaceutical compounds with therapeutic properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to enhance their properties .
Mechanism of Action
The mechanism of action of benzyl 2-ethyl-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved in its mechanism of action include inhibition of enzyme activity and receptor binding, leading to various biological effects .
Comparison with Similar Compounds
- Benzyl 3-oxopiperazine-1-carboxylate
- Ethyl 3-oxopiperazine-1-carboxylate
- Benzyl 2-ethyl-3-hydroxypiperazine-1-carboxylate
Comparison: Benzyl 2-ethyl-3-oxopiperazine-1-carboxylate is unique due to the presence of both benzyl and ethyl groups, which can influence its chemical reactivity and biological activity. Compared to benzyl 3-oxopiperazine-1-carboxylate, the additional ethyl group in benzyl 2-ethyl-3-oxopiperazine-1-carboxylate can enhance its lipophilicity and potentially improve its interaction with hydrophobic targets .
Properties
Molecular Formula |
C14H18N2O3 |
---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
benzyl 2-ethyl-3-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C14H18N2O3/c1-2-12-13(17)15-8-9-16(12)14(18)19-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,15,17) |
InChI Key |
XBZMLPWZBVEFNL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)NCCN1C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.